1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
The compound “1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Scientific Research Applications
Synthesis and Structural Analysis
- Metal Chelates Synthesis : A study focused on synthesizing new aminothiazole Schiff base ligands, including derivatives related to 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. These ligands were used for chelation with various metals, displaying significant antimicrobial and antioxidant activities (Noreen & Sumrra, 2021).
- Pyrazole Derivatives Synthesis : Another study reported the synthesis of ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates through reactions involving ethoxymethylidene carboxylic acid esters, which are structurally related to the compound of interest (Goryaeva et al., 2015).
- 3-Benzyl-1,3-thiazolidines Synthesis : A study demonstrated the synthesis of 3-Benzyl-1,3-thiazolidines using a process that involves compounds structurally similar to this compound (Gebert et al., 2003).
Biological Activities and Applications
- Antimicrobial and Antioxidant Properties : The study on metal chelates synthesis also indicated that these compounds exhibit strong antimicrobial activity against various bacterial and fungal species, along with notable antioxidant activity (Noreen & Sumrra, 2021).
- Potential in Antitumor Applications : Research into pyrazole derivatives revealed potential in antitumor applications. The synthesized compounds exhibited promising structural characteristics for further exploration in cancer treatment (Titi et al., 2020).
Chemical Properties and Analysis
- Aminoalkylation of Benzotriazole : A study on the aminoalkylation of benzotriazole, closely related to the compound , provided insights into the chemical properties and potential applications of these compounds in various chemical synthesis processes (Katritzky et al., 1987).
Mechanism of Action
Properties
IUPAC Name |
1-(3-ethoxypropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-16-9-5-8-15-11-7-4-3-6-10(11)14-12(15)13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPQUWMXHZICPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=CC=CC=C2N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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